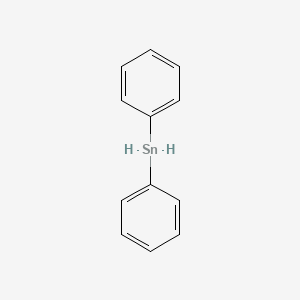![molecular formula C28H60NO5P B1213377 [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-30-9](/img/structure/B1213377.png)
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphate group, making it a valuable molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of a long-chain alcohol with a phosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the reaction may involve the use of dimethyl sulfoxide (DMSO) as a solvent and a catalyst such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists .
Biology
In biological research, this compound is used to study cell membrane dynamics and lipid metabolism. Its long alkyl chain and phosphate group mimic natural phospholipids, making it useful in experiments involving cell membranes .
Medicine
Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate drugs and improve their bioavailability .
Industry
In industrial applications, this compound is used as an emulsifier and surfactant in various formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products .
Mechanism of Action
The mechanism of action of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: A phospholipid drug with similar structural features, used as an antileishmanial agent.
Hexadecylphosphocholine: Another compound with a long alkyl chain and phosphate group, used in similar applications.
Uniqueness
What sets [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate apart from similar compounds is its specific combination of functional groups and chain length. This unique structure allows it to interact with biological membranes in a distinct manner, making it particularly useful in research and industrial applications .
Properties
CAS No. |
83922-30-9 |
|---|---|
Molecular Formula |
C28H60NO5P |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-25-28(24-27(2)3)26-34-35(30,31)33-23-21-29(4,5)6/h27-28H,7-26H2,1-6H3 |
InChI Key |
PHUWYURXTZTBJY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
2-isobutyl-PAF 2-isobutyl-platelet activating factor 2-isobutyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4 phosphapentacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(2-methylpropyl)-, hydroxide, inner salt, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoro-12-methylbenzo[a]anthracen-7-yl)methyl acetate](/img/structure/B1213294.png)
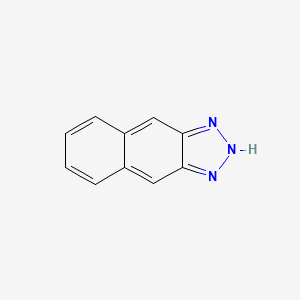
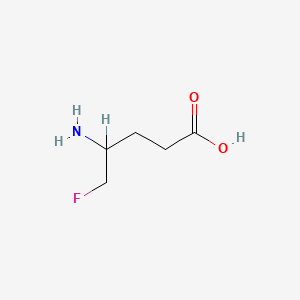
![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)
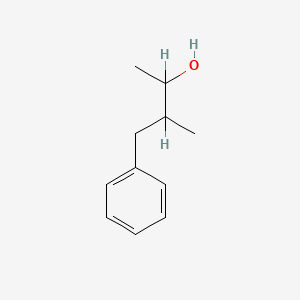
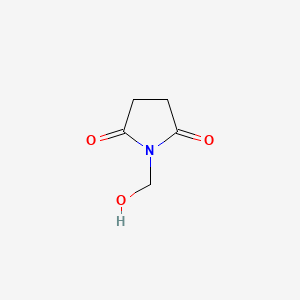
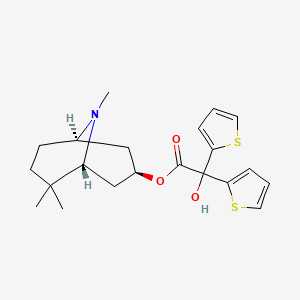
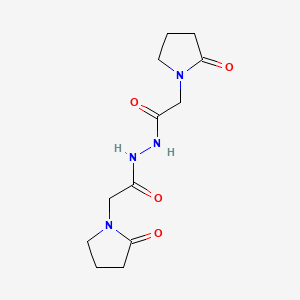


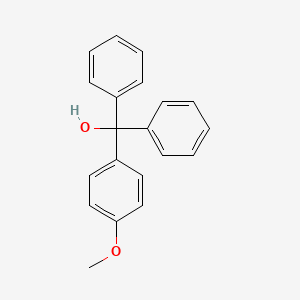
![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)
